2-Methyl-4-(pyrazol-1-yl)phenylboronic acid

Overview

Description

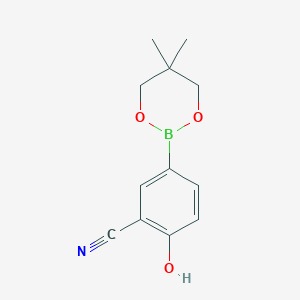

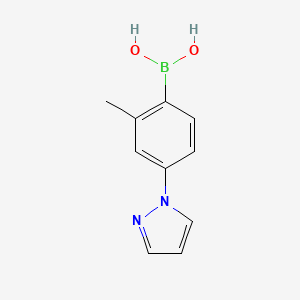

“2-Methyl-4-(pyrazol-1-yl)phenylboronic acid” is a chemical compound with the empirical formula C10H11BN2O2 . It is also known by its IUPAC name, 4-methyl-2-(1H-pyrazol-1-yl)phenylboronic acid .

Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(pyrazol-1-yl)phenylboronic acid” consists of a phenyl ring substituted with a methyl group and a pyrazolyl group, both attached to a boronic acid group . The molecular weight of the compound is 202.02 .Chemical Reactions Analysis

Boronic acids, including “2-Methyl-4-(pyrazol-1-yl)phenylboronic acid”, are known to undergo protodeboronation, a reaction that involves the removal of the boron atom . This reaction is often used in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4-(pyrazol-1-yl)phenylboronic acid” include a boiling point of 405.7±55.0 °C, a density of 1.18±0.1 g/cm3, and a pKa of 8.58±0.58 .Scientific Research Applications

Catalytic Protodeboronation

This compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable but unknown transformation . This process allows for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Antileishmanial and Antimalarial Activities

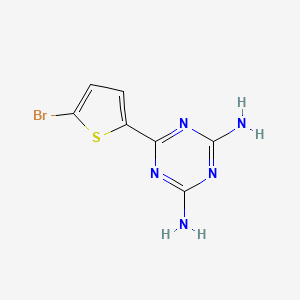

Pyrazole-bearing compounds, such as 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid, have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Drug Targeting for Castration-Resistant Prostate Cancer (CRPC)

Research of drugs targeting CRPC is mainly divided into two directions, one is blockage of endogenous synthesis of androgen by the CYP17A inhibitor Abiraterone . The other is to combat drug resistance that emerges after prolonged usage of first-generation AR antagonists .

Antibacterial Compounds

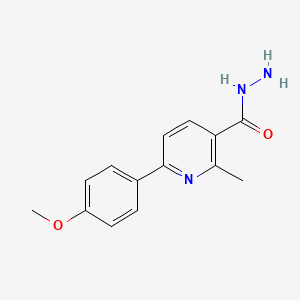

A series of novel imidazole-fragment-decorated 2-(pyrazol-4-yl)-1,3,4-oxadiazoles were designed and synthesized based on our previous works via the active substructure splicing principle . Their bioactivities were systematically evaluated both in vitro and in vivo .

Synthesis of Differentially-Functionalized 1,2,4-Triazoles

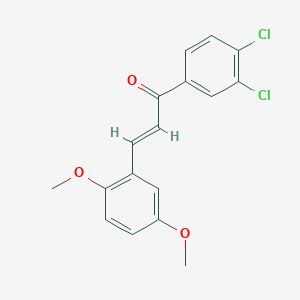

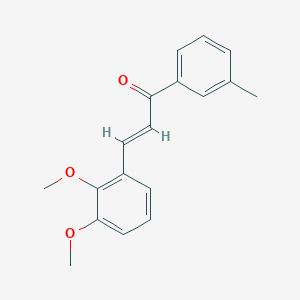

The established route, several triazoles were prepared under the described conditions, confirming that the methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .

Safety and Hazards

Mechanism of Action

Target of Action

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is a type of boronic acid, which is often used as a reagent in organic synthesis . The primary targets of this compound are typically organic molecules that can undergo reactions with boronic acids. For instance, in Suzuki-Miyaura cross-coupling reactions, the targets are typically halogenated organic compounds .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of the boron group from the boronic acid, allowing the remaining organic moiety to participate in further reactions . In the context of Suzuki-Miyaura cross-coupling, this allows for the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. In the case of Suzuki-Miyaura cross-coupling, the compound plays a crucial role in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The result of the compound’s action is the formation of new organic compounds through the processes of protodeboronation and subsequent reactions . For example, in Suzuki-Miyaura cross-coupling, the compound enables the formation of new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of certain catalysts, the pH of the reaction environment, and the temperature and pressure conditions under which the reaction is carried out .

properties

IUPAC Name |

(2-methyl-4-pyrazol-1-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c1-8-7-9(13-6-2-5-12-13)3-4-10(8)11(14)15/h2-7,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUFJWIDOGVQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N2C=CC=N2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid | |

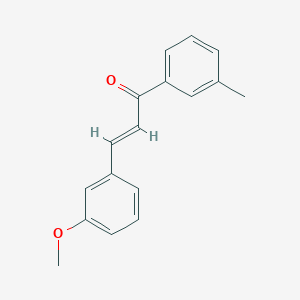

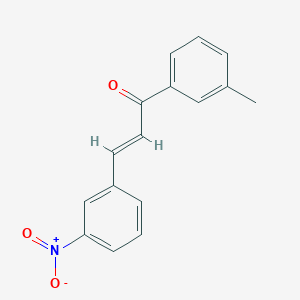

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.